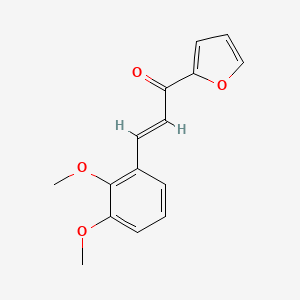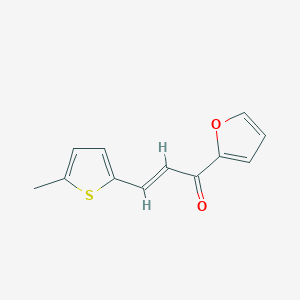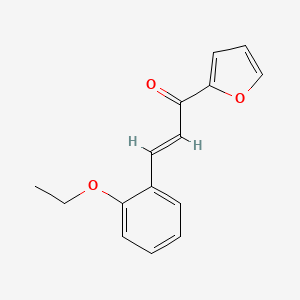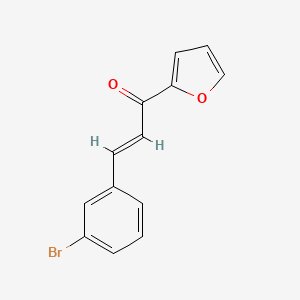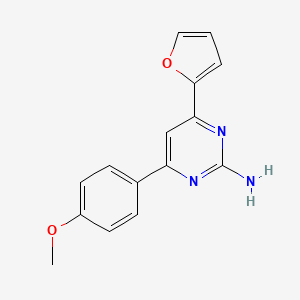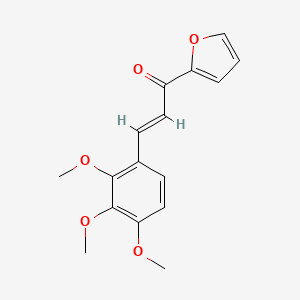
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, hereafter referred to as compound A, is a synthetic compound with a wide range of applications in the scientific research field. Compound A has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
Compound A has been used in a variety of scientific research applications. It has been used to study the mechanism of action of several enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Compound A has also been used to study the biochemical and physiological effects of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, compound A has been used in studies to investigate the effects of various environmental toxins, such as lead and mercury, on the human body.
作用机制
The mechanism of action of compound A is not yet fully understood. However, it is believed that compound A acts as an inhibitor of certain enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is also believed that compound A binds to certain receptors in the body, such as muscarinic receptors and nicotinic receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound A are not yet fully understood. However, it is believed that compound A may have a range of effects on the body, including the inhibition of certain enzymes and the binding to certain receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones. Additionally, compound A may have an effect on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine.
实验室实验的优点和局限性
Compound A has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of applications in scientific research. Additionally, compound A is relatively stable and has a low toxicity profile.
However, there are also some limitations to using compound A in lab experiments. It is difficult to determine the exact mechanism of action of compound A, and the exact biochemical and physiological effects of compound A are still not fully understood. Additionally, compound A is not commercially available and must be synthesized in the lab.
未来方向
The future directions for compound A are numerous. Further research should be conducted to determine the exact mechanism of action of compound A and its biochemical and physiological effects. Additionally, further research should be conducted to investigate the effects of compound A on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, further research should be conducted to explore the potential applications of compound A in the treatment of various diseases and disorders. Finally, further research should be conducted to develop methods for the commercial production of compound A.
合成方法
Compound A is synthesized through a multi-step reaction starting with the reaction of 2-(2-hydroxyethyl)-2-methylpropanoic acid and 2-methoxy-4-methylphenol in the presence of a tert-butyl hydroperoxide catalyst. The reaction product is then subjected to a condensation reaction with trimethyl orthoformate and furan-2-carbaldehyde in the presence of aqueous hydrochloric acid. The final product is compound A, which is isolated by column chromatography.
属性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-14-9-7-11(15(19-2)16(14)20-3)6-8-12(17)13-5-4-10-21-13/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLRFZHWVVGLH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

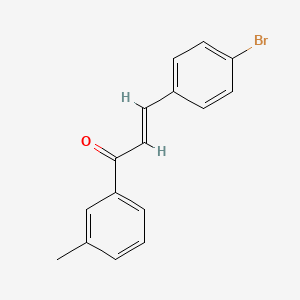


![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
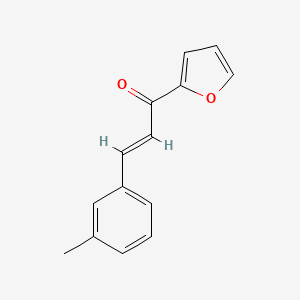
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
